

Spectroscopic Analysis of Isatin 3-Hydrazone: A Technical Guide

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Compound of Interest

Compound Name: *Isatin 3-hydrazone*

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This technical guide provides an in-depth overview of the spectroscopic data for **Isatin 3-hydrazone** ($C_8H_7N_3O$), a versatile heterocyclic compound widely utilized as a scaffold in medicinal chemistry. Its derivatives have shown a remarkable range of biological activities, making the precise characterization of its core structure essential. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The spectroscopic data for **Isatin 3-hydrazone** is crucial for its structural confirmation and purity assessment. The following tables summarize the key characteristic signals and absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of **Isatin 3-hydrazone** in solution.^[1] The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

Table 1: 1H NMR Spectroscopic Data for **Isatin 3-hydrazone**

Proton Assignment	Chemical Shift (δ) Range (ppm)	Multiplicity	Reference
Indole N-H	10.86 - 11.03	Singlet	[1] [2] [3]
Azomethine C-H (=N-NH ₂)	8.62 - 9.01	Singlet	[1] [2] [3]
Aromatic Protons	6.55 - 8.22	Multiplet	[1] [2] [3]

Table 2: ¹³C NMR Spectroscopic Data for **Isatin 3-hydrazone**

Carbon Assignment	Chemical Shift (δ) Range (ppm)	Reference
Carbonyl C=O (Lactam)	164.65 - 165.32	[1] [2] [3]
Azomethine C=N	159.12 - 164.74	[1] [2] [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[4\]](#) The characteristic absorption bands confirm the presence of N-H, C=O, and C=N groups.

Table 3: IR Absorption Data for **Isatin 3-hydrazone**

Functional Group	Wavenumber (cm ⁻¹) Range	Reference
N-H Stretch (Amine/Amide)	3243 - 3122	[2] [3] [4]
C=O Stretch (Lactam)	1760 - 1721	[2] [3] [4]
C=N Stretch (Azomethine)	1625 - 1610	[2] [3] [4]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Isatin 3-hydrazone**.[\[1\]](#) The molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol .[\[1\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data for **Isatin 3-hydrazone**

Ion	m/z (mass-to-charge ratio)	Notes	Reference
$[\text{M}+\text{H}]^+$	162	Molecular ion peak in positive ion mode.[1]	[1]
$[\text{M}-\text{N}_2]^+$	148	Common base peak, corresponding to the loss of nitrogen.[1]	[1]

Experimental Protocols

Accurate data acquisition relies on standardized experimental procedures. The following sections detail the methodologies for the synthesis of **Isatin 3-hydrazone** and its subsequent spectroscopic analysis.

Synthesis of Isatin 3-hydrazone

Isatin 3-hydrazone is typically synthesized via a condensation reaction between isatin and a hydrazine source.[1]

Materials:

- Isatin
- Hydrazine hydrate (55% or similar)
- Solvent (e.g., Ethylene glycol, Methanol)
- Glacial acetic acid (catalyst, if using methanol)

Procedure (Methanol Solvent):

- Dissolve Isatin in methanol in a round-bottom flask.
- Add a slight molar excess (e.g., 1.2 equivalents) of hydrazine hydrate to the solution.[6]

- Add a catalytic amount of glacial acetic acid.
- Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[\[6\]](#)
- Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to facilitate precipitation.
- Collect the resulting solid product by vacuum filtration.
- Wash the solid with cold methanol or water to remove any unreacted starting materials.
- Dry the purified **Isatin 3-hydrazone** product under vacuum.

Spectroscopic Analysis Methodology

1. NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized **Isatin 3-hydrazone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[\[7\]](#)
- Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[\[8\]](#)
- Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[\[7\]](#)[\[8\]](#)

2. IR Spectroscopy:

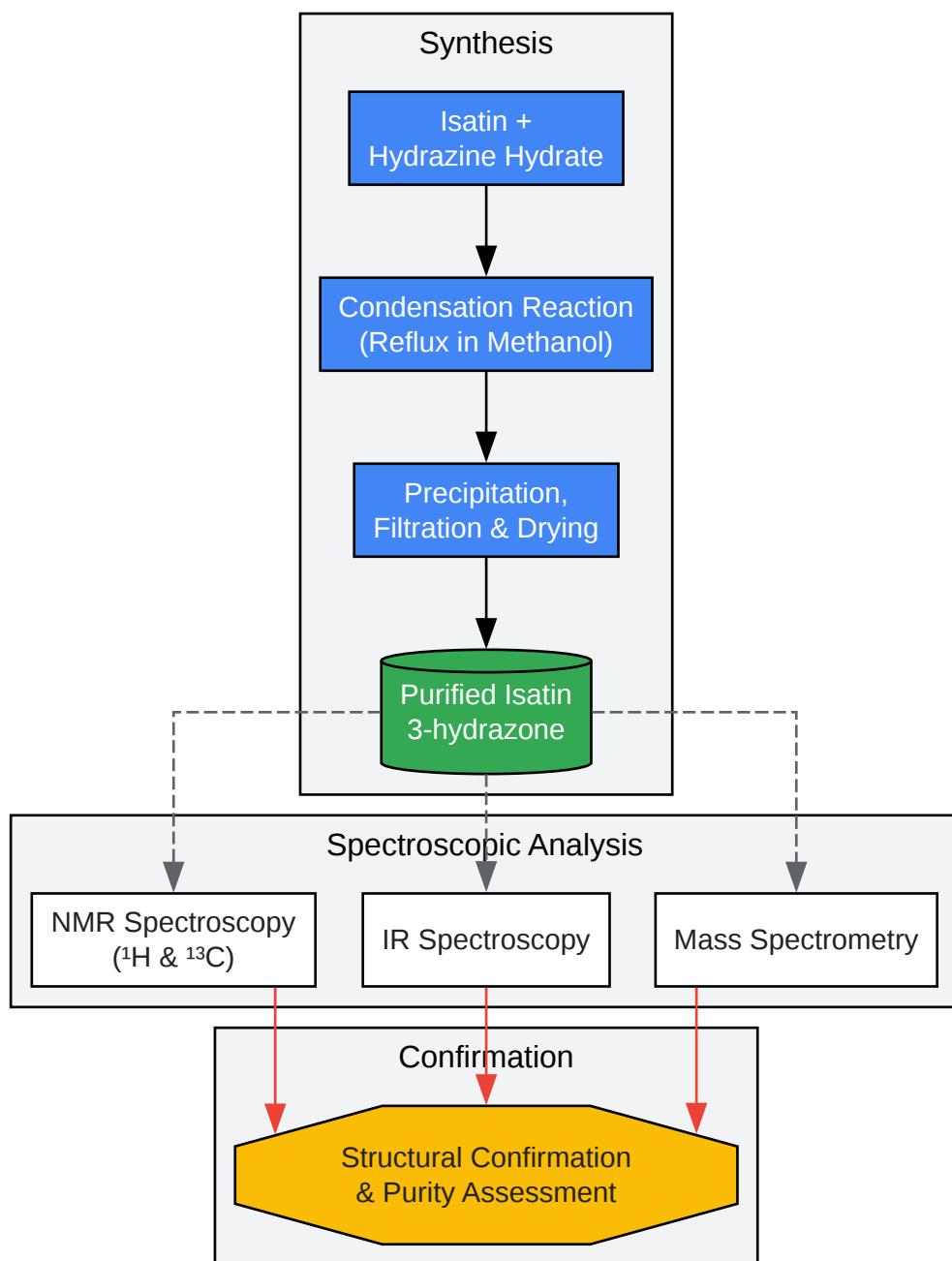
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[\[7\]](#)[\[9\]](#)
Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) at a low concentration.[8]
- Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[8]
- Data Acquisition: Acquire the spectrum in positive ion mode to observe the $[M+H]^+$ ion. Accurate mass measurements can be performed using a high-resolution mass spectrometer. [8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Isatin 3-hydrazone**.



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Workflow for Synthesis and Spectroscopic Characterization.

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